molecular formula C11H7Cl2N3S B14550985 8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate CAS No. 61854-59-9

8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate

Cat. No.: B14550985
CAS No.: 61854-59-9
M. Wt: 284.2 g/mol
InChI Key: FDWHENPPANXKMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The thiocyanate group can be reduced to form thiol derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61854-59-9

Molecular Formula

C11H7Cl2N3S

Molecular Weight

284.2 g/mol

IUPAC Name

(8-amino-6,7-dichloro-2-methylquinolin-5-yl) thiocyanate

InChI

InChI=1S/C11H7Cl2N3S/c1-5-2-3-6-10(16-5)9(15)7(12)8(13)11(6)17-4-14/h2-3H,15H2,1H3

InChI Key

FDWHENPPANXKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C(=C2N)Cl)Cl)SC#N

Origin of Product

United States

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